3-Hydroxy-4-pyridazin-4-ylbutan-2-one
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Overview
Description
4-Pyridazineacetonitrile is a heterocyclic organic compound with the molecular formula C6H5N3. It features a pyridazine ring, which is a six-membered ring containing two adjacent nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Pyridazineacetonitrile can be synthesized through various methods. One common approach involves the reaction of pyridazine with acetonitrile in the presence of a base. The reaction typically requires heating and can be catalyzed by transition metals .
Industrial Production Methods
Industrial production methods for 4-Pyridazineacetonitrile often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-Pyridazineacetonitrile undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine carboxylic acids, while reduction can produce pyridazine methanol derivatives .
Scientific Research Applications
4-Pyridazineacetonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and agrochemicals
Mechanism of Action
The mechanism of action of 4-Pyridazineacetonitrile involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and the derivatives of the compound being studied .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A parent compound with similar structural features but lacking the acetonitrile group.
Pyridazinone: A derivative with an additional oxygen atom, known for its diverse pharmacological activities.
Pyridineacetonitrile: A related compound with a pyridine ring instead of a pyridazine ring
Uniqueness
4-Pyridazineacetonitrile is unique due to its specific combination of a pyridazine ring and an acetonitrile group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H10N2O2 |
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Molecular Weight |
166.18 g/mol |
IUPAC Name |
3-hydroxy-4-pyridazin-4-ylbutan-2-one |
InChI |
InChI=1S/C8H10N2O2/c1-6(11)8(12)4-7-2-3-9-10-5-7/h2-3,5,8,12H,4H2,1H3 |
InChI Key |
LBDRYZPBSIFBMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CC1=CN=NC=C1)O |
Origin of Product |
United States |
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